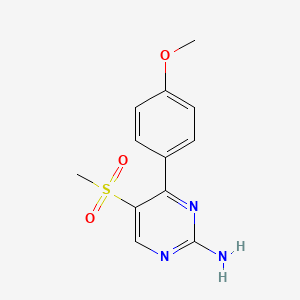
(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound that features a pyrazole ring substituted with a cyclobutyl group at the 3-position, an ethyl group at the 1-position, and a methanol group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact . The use of continuous flow reactors and green chemistry principles can further optimize the production process.
化学反応の分析
Types of Reactions: (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole ring or the cyclobutyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)carboxylic acid .
科学的研究の応用
(3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
- (3-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanol
- (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)ethanol
- (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)amine
Comparison: (3-Cyclobutyl-1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and bioactivity profiles, making it a valuable target for further research and development .
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
(5-cyclobutyl-2-ethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-2-12-9(7-13)6-10(11-12)8-4-3-5-8/h6,8,13H,2-5,7H2,1H3 |
InChIキー |
VALYKIWBHHVVOB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C2CCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



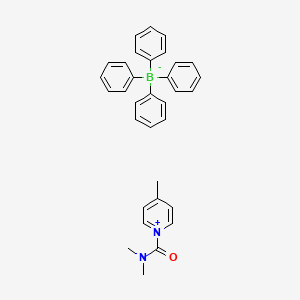

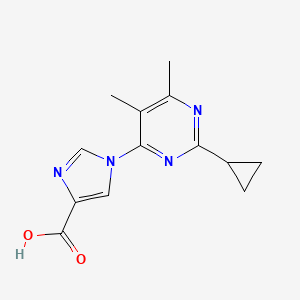
![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B11776093.png)
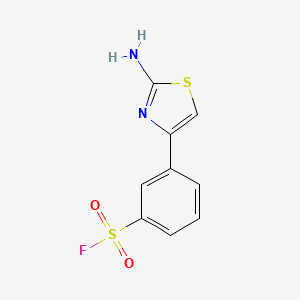
![2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B11776113.png)
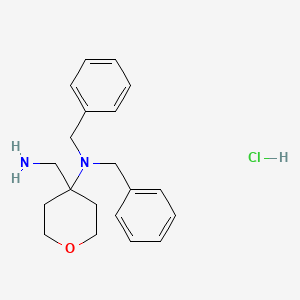
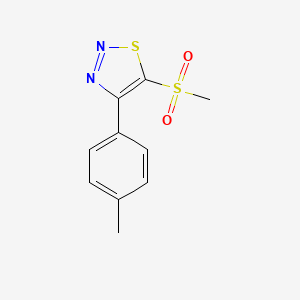
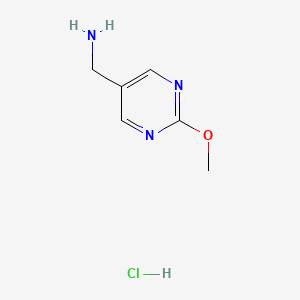
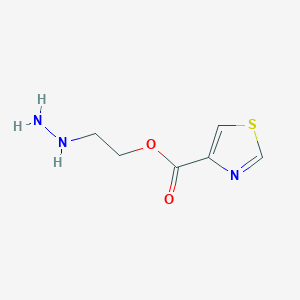
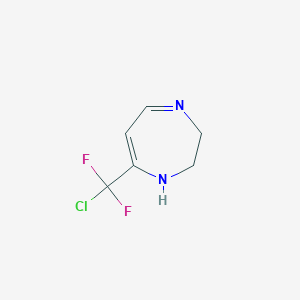
![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)
